![molecular formula C25H19F2NO3 B2440808 6,8-Difluor-3-(4-Methoxybenzoyl)-1-[(4-Methylphenyl)methyl]-1,4-dihydrochinolin-4-on CAS No. 904450-92-6](/img/structure/B2440808.png)
6,8-Difluor-3-(4-Methoxybenzoyl)-1-[(4-Methylphenyl)methyl]-1,4-dihydrochinolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H19F2NO3 and its molecular weight is 419.428. The purity is usually 95%.
BenchChem offers high-quality 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- DiFMU dient als Referenzstandard für blau fluoreszierende Farbstoffe. Forscher verwenden es, um bestimmte Zellkomponenten oder Moleküle zu markieren und zu visualisieren. Seine Exzitations-/Emissionsmaxima um 358/450 nm machen es für Fluoreszenzmikroskopie- und Durchflusszytometrie-Studien geeignet .
- Säurephosphatase-Tests: DiFMU hat einen niedrigeren pKa-Wert als 4-Methylumbelliferylphosphat (MUP). Diese Eigenschaft macht es zu einem exzellenten Substrat für die kontinuierliche Bestimmung der Aktivität von Säurephosphatasen bei niedrigem pH-Wert. Forscher können die Enzymaktivität durch Messung des Fluoreszenzsignals überwachen, das bei der enzymatischen Hydrolyse von DiFMU erzeugt wird .
Fluoreszenzmarkierung und -bildgebung
Enzymtests
Wirkmechanismus
Target of Action
The primary target of this compound is acid phosphatases . Acid phosphatases are a family of enzymes that are capable of removing phosphate groups from other molecules during digestion. They play a crucial role in many biological processes, including energy metabolism and signal transduction .
Mode of Action
This compound is a fluorinated 4-methylumbelliferyl phosphate (MUP) derivative . It acts as a substrate for acid phosphatases, and its interaction with these enzymes results in a reaction product that has excitation/emission maxima of ∼358/450 nm . This makes it an excellent substrate for continuously assaying acid phosphatases at low pH .
Biochemical Pathways
The compound’s interaction with acid phosphatases affects the biochemical pathways associated with phosphate metabolism. By acting as a substrate for these enzymes, it can influence the rate at which phosphate groups are removed from other molecules. This can have downstream effects on various biological processes, including energy production and signal transduction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in phosphate metabolism. By serving as a substrate for acid phosphatases, it can influence the activity of these enzymes and thereby affect the rate of phosphate group removal from other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its efficacy as a substrate for acid phosphatases is enhanced at low pH . Additionally, factors such as temperature and the presence of other substances in the environment could potentially affect its stability and activity.
Eigenschaften
IUPAC Name |
6,8-difluoro-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2NO3/c1-15-3-5-16(6-4-15)13-28-14-21(24(29)17-7-9-19(31-2)10-8-17)25(30)20-11-18(26)12-22(27)23(20)28/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJFNLXFTDKTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
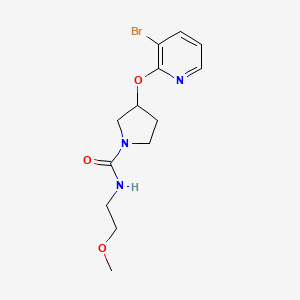

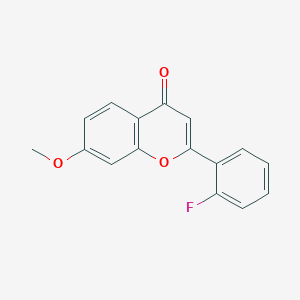
![benzyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate](/img/structure/B2440730.png)
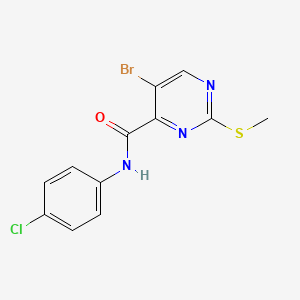
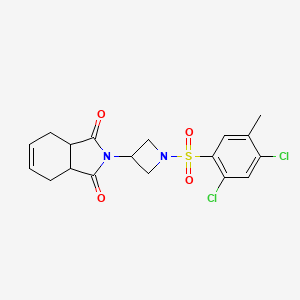

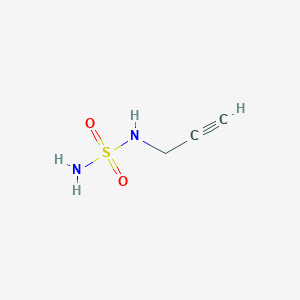
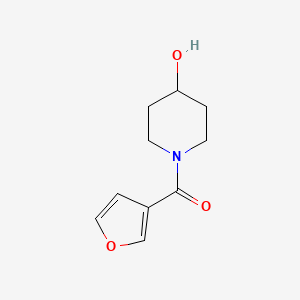
![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)

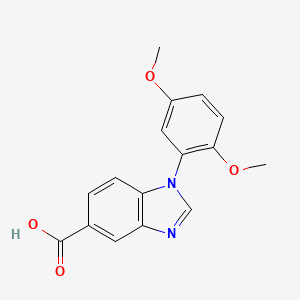
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)

